Cas no 1903912-76-4 (N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide)

N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS025367200
- N-(3-methyl-1,2-thiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
- F6495-2672
- N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
- N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide
- 1903912-76-4
-
- インチ: 1S/C13H15N5O2S/c1-9-6-12(21-17-9)16-13(19)10-7-11(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19)
- InChIKey: GTTITYSZUCRZJO-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(C)=N1)NC(C1=CC(=NC=N1)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 305.09464591g/mol
- どういたいしつりょう: 305.09464591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 109Ų
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6495-2672-100mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6495-2672-10μmol |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-10mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-1mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6495-2672-20mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-3mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-30mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-75mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6495-2672-15mg |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6495-2672-5μmol |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1903912-76-4 | 5μmol |
$94.5 | 2023-09-08 |
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide 関連文献
-
1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamideに関する追加情報
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS No. 1903912-76-4): An Overview of a Promising Compound in Medicinal Chemistry
N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS No. 1903912-76-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of cancer and inflammatory diseases. This article provides a comprehensive overview of the compound, including its chemical structure, pharmacological properties, and recent research findings.
The chemical structure of N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is composed of a pyrimidine core linked to a morpholine ring and a thiazole moiety. The presence of these functional groups imparts unique properties to the molecule, making it an attractive candidate for drug development. The pyrimidine core is a common scaffold in many bioactive molecules, known for its ability to interact with various biological targets. The morpholine ring, on the other hand, enhances the solubility and bioavailability of the compound, while the thiazole moiety contributes to its stability and pharmacological activity.
Recent studies have focused on the pharmacological properties of N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide. One of the key areas of interest is its potential as an anticancer agent. Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide can inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
In addition to its anticancer properties, N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide may have broad therapeutic applications beyond oncology.
The safety profile of N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has also been evaluated in several preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These results are encouraging and support further clinical development.
Recent advancements in medicinal chemistry have led to the synthesis of several analogs and derivatives of N-(3-methyl-1,2-thiazol-5-y)-6-(morpholin-l-y)pyrimidine-l-carboxamide. These structural modifications aim to optimize the pharmacological properties of the compound, such as improving potency, selectivity, and pharmacokinetic profiles. For example, researchers have explored substituents on the thiazole ring and variations in the morpholine moiety to enhance the biological activity and reduce potential side effects.
In conclusion, N-(3-methyl-l,-thiazo--y)-6-(morpolin--y)pyrimidin--carboxamide (CAS No. 1903912--76-) represents a promising compound with significant potential in both oncology and inflammatory disease research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are focused on optimizing its properties and advancing it through clinical trials to evaluate its efficacy and safety in human subjects.
1903912-76-4 (N-(3-methyl-1,2-thiazol-5-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide) 関連製品
- 1005305-78-1(N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide)
- 2138224-37-8(Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-)
- 2470279-40-2((7S)-7-methyl-5,6,7,8-tetrahydropteridine)
- 953257-26-6(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(oxolan-2-yl)methylacetamide)
- 330677-93-5(N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)
- 946317-02-8(1-{(3,4-difluorophenyl)carbamoylmethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)
- 1427412-78-9(5-chloro-4-fluoro-1,2-benzoxazole)
- 16441-28-4(2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)
- 2229350-23-4(2-1-(1H-indol-7-yl)cyclobutylethan-1-amine)
- 2172157-75-2(4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)



